3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-triazol-4-amine
Overview
Description
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-triazol-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound.
Formation of Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazine derivative with a nitrile compound.
Final Coupling: The final step involves coupling the benzimidazole-sulfanyl intermediate with the triazole derivative in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole and triazole rings are known to interact with the active sites of enzymes, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-mercaptobenzimidazole and 2-aminobenzimidazole share structural similarities.
Triazole Derivatives: Compounds like 1,2,4-triazole and 3-amino-1,2,4-triazole are structurally related.
Uniqueness
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-triazol-4-amine is unique due to the combination of its benzimidazole, triazole, and sulfanyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6OS/c1-21(2,3)14-8-10-15(11-9-14)28-12-19-25-26-20(27(19)22)29-13-18-23-16-6-4-5-7-17(16)24-18/h4-11H,12-13,22H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFXVNQZBQENRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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